Methylhydroxygliclazide
CAS No.: 87368-00-1
Cat. No.: VC21346697
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 87368-00-1 |
---|---|
Molecular Formula | C15H21N3O4S |
Molecular Weight | 339.4 g/mol |
IUPAC Name | 1-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-3-[4-(hydroxymethyl)phenyl]sulfonylurea |
Standard InChI | InChI=1S/C15H21N3O4S/c19-10-11-4-6-14(7-5-11)23(21,22)17-15(20)16-18-8-12-2-1-3-13(12)9-18/h4-7,12-13,19H,1-3,8-10H2,(H2,16,17,20) |
Standard InChI Key | IHCHVBQHVIUSTM-UHFFFAOYSA-N |
SMILES | C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Canonical SMILES | C1CC2CN(CC2C1)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)CO |
Methylhydroxygliclazide is a known human metabolite of gliclazide, a sulfonylurea used in the treatment of type 2 diabetes mellitus. Gliclazide, marketed under brand names like Diamicron, works by stimulating the release of insulin from the pancreas, thereby lowering blood glucose levels . Methylhydroxygliclazide, with a molecular formula of C15H21N3O4S and a molecular weight of 339.4 g/mol, is identified as a sulfonamide derivative .
Pharmacokinetics and Metabolism
Gliclazide, the parent compound of methylhydroxygliclazide, is metabolized primarily in the liver. The metabolism involves the cytochrome P450 enzyme system, particularly CYP2C19, which can significantly affect the pharmacokinetics of gliclazide and its metabolites . Genetic polymorphisms in CYP2C19 can lead to variations in the metabolism rate, impacting the plasma concentrations and half-life of gliclazide and potentially its metabolites like methylhydroxygliclazide .
Data Tables
Given the limited specific data available on methylhydroxygliclazide, the following table summarizes general information about gliclazide, which can provide context for understanding its metabolites:
Parameter | Description |
---|---|
Chemical Structure | Sulfonylurea with a sulfonamide group |
Mechanism of Action | Stimulates insulin release from pancreatic β cells |
Metabolism | Primarily hepatic, involving CYP2C19 |
Pharmacokinetic Variability | Affected by genetic polymorphisms in CYP2C19 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume